2,4-Dimethylcyclohex-3-ene-1-methyl acetate
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Overview
Description
2,4-Dimethylcyclohex-3-ene-1-methyl acetate is an organic compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . It is known for its citrus, floral, and green odor, making it a valuable ingredient in the fragrance industry . The compound is also referred to as acetic acid (2,4-dimethyl-3-cyclohexenyl)methyl ester .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethylcyclohex-3-ene-1-methyl acetate can be synthesized through various methods. One common approach involves the esterification of 2,4-dimethylcyclohex-3-ene-1-methanol with acetic acid or acetic anhydride in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylcyclohex-3-ene-1-methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethylcyclohex-3-ene-1-methyl acetate has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis.
Biology: The compound’s fragrance properties make it useful in studies related to olfaction and sensory biology.
Medicine: Research into its potential therapeutic effects and applications in drug delivery systems.
Industry: Widely used in the fragrance and flavor industry for its pleasant odor.
Mechanism of Action
The mechanism of action of 2,4-dimethylcyclohex-3-ene-1-methyl acetate primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor . The molecular targets include olfactory receptor proteins, and the pathways involve G-protein coupled receptor (GPCR) signaling .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-3-cyclohexene-1-methanol: Similar structure but with a hydroxyl group instead of an acetate group.
2,4-Dimethyl-3-cyclohexenylmethyl acetate: Another isomer with slight structural differences.
Uniqueness
2,4-Dimethylcyclohex-3-ene-1-methyl acetate stands out due to its unique combination of a cyclohexene ring with methyl and acetate groups, contributing to its distinct odor profile and chemical reactivity .
Properties
CAS No. |
67634-26-8 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(2,4-dimethylcyclohex-3-en-1-yl)methyl acetate |
InChI |
InChI=1S/C11H18O2/c1-8-4-5-11(9(2)6-8)7-13-10(3)12/h6,9,11H,4-5,7H2,1-3H3 |
InChI Key |
LICUDMOFXVHDPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(CCC1COC(=O)C)C |
Origin of Product |
United States |
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